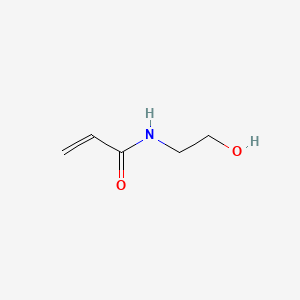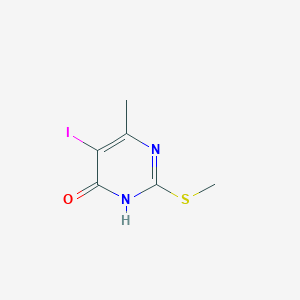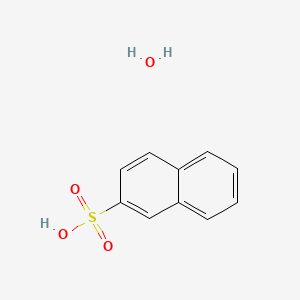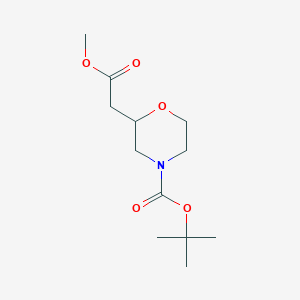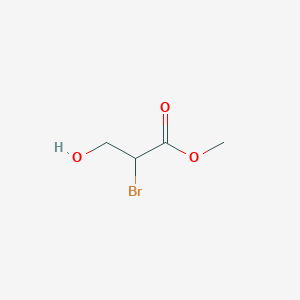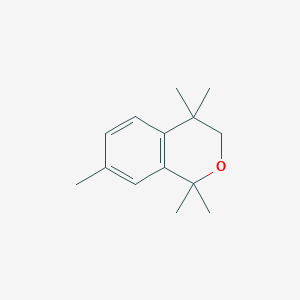
1,1,4,4,7-Pentamethylisochroman
Overview
Description
1,1,4,4,7-Pentamethylisochroman is a chemical compound with the molecular formula C14H20O . It has a molecular weight of 204.31 .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Stereoelectronic Control in Photochromic Chromenes
Research on photochromic chromenes substituted with pentamethyl phenyl scaffolds, including 1,1,4,4,7-pentamethylisochroman, demonstrates the influence of stereoelectronic effects on the properties of photogenerated reactive intermediates. These compounds allow for control over the reversion speed of colored intermediates, a feature critical in photochromic applications (Mandal, Parida, Samanta, & Moorthy, 2011).
Bioactive Compounds from Mycelial Culture
Isochroman derivatives from the mycelial culture of Cylindrocarpon fungus have been identified, including this compound. These compounds have potential applications in the discovery of new bioactive substances (Wei et al., 2006).
Insights into Chemical Research Progress
Studies on compounds like this compound offer insights into the progression of chemical research and experimentation. They highlight the interplay of chemical structure and reactivity, contributing to broader chemical knowledge (Wittig, 1980).
Role in Conformational Stabilization
Investigations into benzylchroman-4-ones, which include this compound derivatives, reveal their role in stabilizing three-dimensional structures through specific substitutions. This has implications in the study of naturally occurring polyphenolic flavonoids (Salam et al., 2021).
NMR Analysis of Stereoisomers
Research on the all-(S) side chain of phosphomycoketides, including compounds related to this compound, provides valuable insights into the NMR analysis of saturated oligoisoprenoid stereoisomers. This has broader implications in stereochemistry and molecular analysis (Buter et al., 2013).
Applications in Optical Imaging and Drug Delivery
Studies involving the reactivity of cyanine compounds, related to pentamethylisochroman structures, have applications in optical imaging and drug delivery. The research explores how intrinsic cyanine chromophore reactivity can be manipulated for biomedical applications (Gorka, Nani, & Schnermann, 2018).
Chroman-4-one Derivatives in Drug Discovery
Chroman-4-one derivatives, a group that includes this compound, are significant in drug discovery due to their structural diversity and biological relevance. These compounds are key in understanding the synthesis and potential bioactivities of new therapeutic agents (Emami & Ghanbarimasir, 2015).
Structural Analysis of Substituted Derivatives
The effect of substituents on the structure of pentamethylchroman derivatives has been explored. Studies on compounds like this compound provide insights into how different substituents influence the geometry and properties of these molecules (Stępień et al., 2014).
Reversible Diastereoselective Photocyclization
Research on the reversible diastereoselective photocyclization of diarylethene derivatives, which include pentamethylisochroman structures, contributes to the understanding of photochromic reactions and their potential applications in materials science and molecular engineering (Kodani et al., 2000).
Novel Cycloaliphatic Brominated Flame Retardant Analysis
Studies on brominated flame retardants, related to pentamethylisochroman compounds, enhance understanding of environmental persistence and implications of these chemicals in ecological systems (Tomy et al., 2008).
Metal Carbene Precursors for Isochromene Synthesis
Research on metal carbene precursors, including 4-diazoisochroman-3-imines, has applications in the synthesis of isochromene derivatives. This research contributes to the development of novel synthetic methodologies in organic chemistry (Ren et al., 2017).
Synthesis of Novel Phosphoramidite Building Blocks
The synthesis of novel building blocks for lipophilic oligonucleotides, involving reactions with inosine and compounds related to this compound, aids in the development of new approaches in nucleic acid chemistry (Köstler & Rosemeyer, 2009).
Spectrophotometric Determination of Chromium(VI)
Studies on the extraction of chromium(VI) with pentamethylene-bis(triphenylphosphonium) cation, related to pentamethylisochroman, contribute to advancements in analytical chemistry techniques (Burns, Chimpalee, & Hagan, 1987).
Molecular Switches in Hydrogen-Bonded Porphyrins
Research on 2-pyridyl-substituted hemithioindigo as a molecular switch in hydrogen-bonded porphyrins, which include isochroman derivatives, highlights the potential of these compounds in developing advanced molecular electronics (Tanaka, Kohayakawa, Iwata, & Irie, 2008).
Antioxidant and Radical Scavenging Properties
The antioxidant and radical scavenging activities of hydroxy-1-aryl-isochromans, including this compound, have been investigated. These studies are critical in understanding the potential pharmaceutical applications of these compounds in protecting against oxidative stress (Lorenz et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
1,1,4,4,7-pentamethyl-3H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-6-7-11-12(8-10)14(4,5)15-9-13(11,2)3/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWBWWQYGGLKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(COC2(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10667542 | |
| Record name | 1,1,4,4,7-Pentamethyl-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
786690-10-6 | |
| Record name | 1,1,4,4,7-Pentamethyl-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



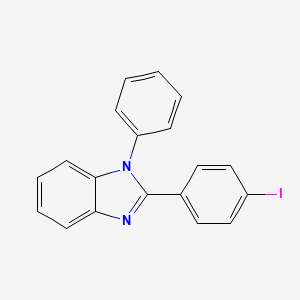

![[6]-Dehydrogingerdione](/img/structure/B3029713.png)
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)


